molecular formula C15H12N2O3 B1473790 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole CAS No. 1421241-45-3

7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole

Cat. No. B1473790
M. Wt: 268.27 g/mol
InChI Key: JGAVZDUXNZLBDX-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and the type of functional groups present.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound and the types of products it can form.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Antimicrobial Activities

  • Benzoxazole derivatives have shown a broad spectrum of activity against various microorganisms, including bacteria and fungi. Some compounds have demonstrated significant antimycobacterial activity and are considered potential scaffolds for designing new potent drugs against microbial infections (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Antitumor and Apoptotic Activities

  • Certain benzoxazole derivatives derived from thymoquinone have exhibited notable antitumor activities. These compounds inhibit crucial pathways involved in cancer cell survival, such as the phosphorylation of protein kinase B (Akt) and Insulin-like Growth Factor-1 Receptor (IGF1R β), indicating their potential as antitumor agents (Glamočlija et al., 2018).
  • Additionally, benzazoles and benzoxazines have been explored for their ability to induce apoptosis and necrosis in tumor cells, suggesting their use as resistance modifiers in cancer treatment (Varga et al., 2005).

Anthelmintic Activities

  • Novel 5-nitro-1, 3-benzoxazole derivatives have shown potent anthelmintic activities, with molecular docking studies indicating that these compounds can effectively inhibit β-tubulin, a target protein critical to parasites. This suggests a promising avenue for developing new anthelmintic drugs (Satyendra et al., 2015).

Photochromic Properties

  • The photochromic properties of benzoxazole derivatives have been studied, indicating their potential applications in materials science, especially in developing novel materials with switchable optical properties (Zakhs et al., 2001).

Safety And Hazards

This involves looking at the potential risks associated with handling the compound. It could include toxicity data, flammability, and precautions that need to be taken when handling the compound.


Future Directions

This could involve suggesting further studies that could be done to learn more about the compound. It could include potential applications of the compound, or ways to improve its synthesis or properties.


properties

IUPAC Name

7-methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-9-3-5-11(6-4-9)15-16-13-8-12(17(18)19)7-10(2)14(13)20-15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAVZDUXNZLBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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